molecular formula C18H12N2O2S2 B2567291 (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 941998-53-4

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2567291
CAS No.: 941998-53-4
M. Wt: 352.43
InChI Key: YOWROJIKGHZQCC-BQYQJAHWSA-N
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Description

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a thiophene ring These heterocyclic structures are known for their diverse biological activities and are often found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives. The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The final step involves the coupling of the benzofuran and thiazole intermediates with a thiophene derivative under conditions that favor the formation of the acrylamide linkage. This step often requires the use of strong bases and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener chemistry approaches to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene or benzofuran rings to form sulfoxides or epoxides, respectively.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it to a single bond and forming the corresponding amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the acrylamide double bond would produce the corresponding amide.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of benzofuran, thiazole, and thiophene rings suggests that it may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Studies have shown that benzofuran derivatives, for example, have significant antimicrobial properties .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. The combination of different heterocyclic rings in its structure may impart unique characteristics that are valuable in the design of advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzofuran ring, for example, is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of three different heterocyclic rings in its structure. This combination may result in synergistic effects, enhancing its biological activity and making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c21-17(8-7-13-5-3-9-23-13)20-18-19-14(11-24-18)16-10-12-4-1-2-6-15(12)22-16/h1-11H,(H,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWROJIKGHZQCC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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